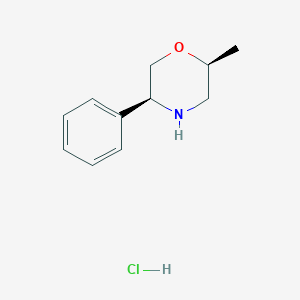
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride” is a compound that belongs to the class of morpholines. Morpholines are organic compounds containing a morpholine ring which is a six-membered aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom .
Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for “this compound” is not available .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not documented in the literature. Generally, morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. Unfortunately, specific information about the properties of “this compound” is not available .Mechanism of Action
The mechanism of action of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride is not fully understood. However, it has been reported to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. This inhibition leads to the suppression of prostaglandin synthesis, which is responsible for the inflammatory response.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has also been reported to have antitumor effects, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
The advantages of using (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride in lab experiments include its high yield synthesis method, potent inhibition of COX-2 enzyme, and potential use as a chiral auxiliary in asymmetric synthesis. However, the limitations of using this compound include its limited solubility in water, making it difficult to use in aqueous solutions.
Future Directions
The future directions for (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride include further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in drug development. Additionally, this compound can be further studied for its potential use as a chiral auxiliary in asymmetric synthesis, leading to the development of new chiral compounds.
Conclusion:
This compound is a promising compound that has gained significant attention due to its potential applications in scientific research. Its high yield synthesis method, potent inhibition of COX-2 enzyme, and potential use as a chiral auxiliary in asymmetric synthesis make it a promising candidate for drug development. Further investigation of its mechanism of action and optimization of its synthesis method can lead to the development of new drugs with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of (2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride involves the reaction of 2-methyl-5-phenylmorpholine with hydrochloric acid. The reaction takes place at room temperature, and the product is obtained in high yields. This synthesis method has been reported in several research articles and is considered a reliable and efficient method for producing this compound.
Scientific Research Applications
(2S,5S)-2-Methyl-5-phenylmorpholine hydrochloride has been extensively studied for its potential applications in scientific research. It has been reported to have various biological activities, including anti-inflammatory, analgesic, and antitumor effects. Moreover, this compound has also been investigated for its potential use as a chiral auxiliary in asymmetric synthesis.
Safety and Hazards
properties
IUPAC Name |
(2S,5S)-2-methyl-5-phenylmorpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-9-7-12-11(8-13-9)10-5-3-2-4-6-10;/h2-6,9,11-12H,7-8H2,1H3;1H/t9-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSPPNNAYDXPDJO-QLSWKGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC(CO1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN[C@H](CO1)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

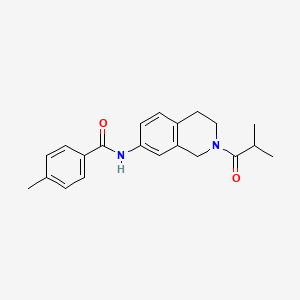
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethoxybenzamide](/img/structure/B2783645.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2783646.png)
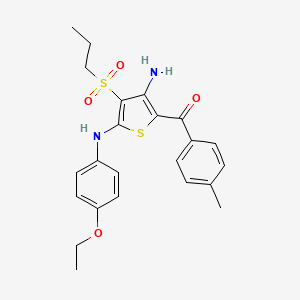

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2783650.png)
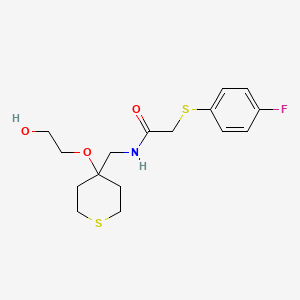
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-isopropoxybenzamide](/img/structure/B2783653.png)
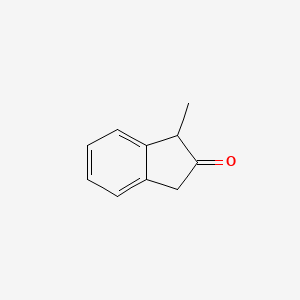
![(4R)-4-Azido-6-fluorospiro[3,4-dihydrochromene-2,1'-cyclobutane]](/img/structure/B2783661.png)
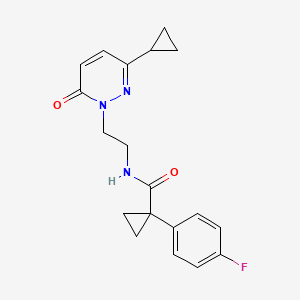
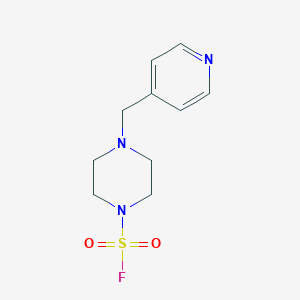
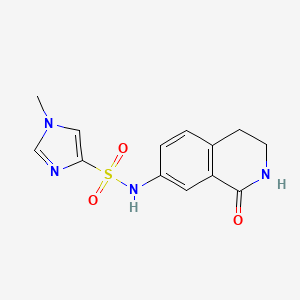
![3-((5-((2-morpholino-2-oxoethyl)thio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2783665.png)